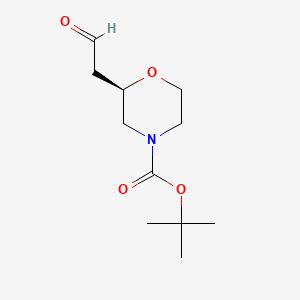

(R)-N-Boc-2-(2-Oxoethyl)morpholine

Description

Properties

IUPAC Name |

tert-butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPDBSLMMIBFBX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657767 | |

| Record name | tert-Butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257853-70-5 | |

| Record name | tert-Butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Resolution

Lipase-catalyzed kinetic resolution remains the gold standard for obtaining (R)-enantiomers. As detailed in Scheme 5 of Henegar's work, racemic N-Boc-morpholine-2-carboxylic acid methyl ester undergoes alcoholysis with Candida rugosa lipase, selectively hydrolyzing the (S)-ester to yield (R)-methyl ester with >99% ee. The residual (R)-ester is then reduced to the alcohol and oxidized to the ketone, completing the 2-oxoethyl group installation.

Chiral Auxiliary Approaches

Chiral pool synthesis using (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid as a starting material enables stereochemical transfer. Alkylation at the oxazolidine ring's 3-position with chloroacetone derivatives, followed by ring-opening and coupling with morpholine intermediates, affords the target compound with retained configuration. This method, though labor-intensive, avoids resolution steps and achieves 70–85% ee.

Comparative Analysis of Synthetic Routes

The epichlorohydrin route excels in scalability but lacks inherent stereocontrol, necessitating post-synthesis resolution. Enzymatic methods achieve superior ee but require specialized enzymes and multi-step sequences. Ugi reactions offer convergent synthesis but suffer from moderate yields.

Process Optimization and Industrial Considerations

Large-scale production prioritizes cost efficiency and minimal purification. The use of cesium carbonate in acetonitrile for cyclization reactions (e.g., forming pyrrolidin-2-ones) reduces side reactions and enhances throughput. Catalytic hydrogenation over Pd/C efficiently removes benzyl protecting groups without epimerization, critical for maintaining stereochemical integrity.

Recent patents highlight dichloromethane and tert-butyl methyl ether as optimal solvents for crystallizing Boc-protected intermediates, achieving >98% purity. Additionally, flow chemistry adaptations of the epichlorohydrin route have reduced reaction times from 24 h to 2 h, demonstrating potential for continuous manufacturing .

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-2-(2-Oxoethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The oxoethyl group can be reduced to form alcohols or other reduced derivatives.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Free amines or other substituted derivatives.

Scientific Research Applications

®-N-Boc-2-(2-Oxoethyl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: It is used in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-N-Boc-2-(2-Oxoethyl)morpholine depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific derivative or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(S)-N-Boc-2-(2-Hydroxyethyl)morpholine (CAS: 1257856-15-7)

- Key Difference : The 2-oxoethyl group in the target compound is replaced by a 2-hydroxyethyl group.

- The absence of the ketone reduces electrophilicity, affecting its utility in nucleophilic additions .

N-(2-Chloroethyl)morpholine-4-carboxamide (CAS: Not provided)

- Key Difference : Contains a chloroethyl carboxamide substituent instead of the Boc-protected oxoethyl group.

- Impact : The chlorine atom enhances electrophilicity, making it reactive in alkylation reactions. The carboxamide group introduces hydrogen-bonding sites, influencing crystal packing and intermolecular interactions .

N-Boc-5-(2-Morpholino-2-oxoethoxy)-8-aminochromane (CAS: Not provided)

- Key Difference : Features a chromane core linked to a morpholine ring via an ethoxy spacer.

Stereochemical and Ring System Variations

(R)-tert-Butyl 3-cyanomorpholine-4-carboxylate (CAS: 1257856-32-8)

- Key Difference: Substituted with a cyano group at the 3-position and a Boc group at the 4-position.

(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic Acid (CAS: 869681-70-9)

Substituent Position and Ring Heteroatoms

N-Boc-4-piperidineacetaldehyde (CAS: 142374-19-4)

- Key Difference : Replaces the morpholine oxygen with a methylene group (piperidine ring).

- Impact : The absence of the oxygen atom reduces polarity and hydrogen-bond acceptor capacity, influencing solubility and biological activity .

(S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde (CAS: 168772-32-5)

- Key Difference : Incorporates a spirocyclic structure with a fused morpholine ring.

Data Table: Structural and Functional Comparison

Biological Activity

(R)-N-Boc-2-(2-Oxoethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring with a Boc (tert-butyloxycarbonyl) protecting group and an oxoethyl side chain. The molecular formula is C10H17NO3, and its CAS number is 1257853-70-5. The structural formula can be represented as follows:

Research indicates that this compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may contribute to its pharmacological effects. For instance, studies suggest it could act on enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmission and offering therapeutic benefits for neurological disorders.

Biological Activity

The biological activities of this compound have been explored in various studies:

- Antimicrobial Activity : Preliminary studies have indicated that morpholine derivatives possess antimicrobial properties. This compound was tested against several bacterial strains, showing promising inhibitory effects.

- Neuroprotective Effects : Research has highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter levels may play a role in protecting neuronal cells from damage.

- Antitumor Activity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis in specific cancer types.

Case Studies

Several case studies have demonstrated the efficacy of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry investigated the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The results showed that this compound inhibited AChE with an IC50 value of 25 µM, indicating moderate potency.

- Study 2 : In a separate study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-N-Boc-2-(2-Oxoethyl)morpholine?

The synthesis typically involves lithiation of N-Boc-protected heterocycles followed by alkylation. For example, (R)-N-Boc-2-aryl-piperidines can be lithiated at -80°C using tert-butyllithium (t-BuLi) and tetramethylethylenediamine (TMEDA) in diethyl ether, then quenched with electrophiles like carbonyl compounds (e.g., oxoethyl derivatives) to introduce functional groups . Precise temperature control (-80°C to -60°C) and anhydrous conditions are critical to avoid side reactions. The Boc group ensures amine protection during these steps .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with Boc-group protons resonating at ~1.4 ppm (singlet) and morpholine ring protons appearing as distinct multiplet patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (Boc group: ~1680–1720 cm) and morpholine C-O bonds (~1100 cm) are key identifiers .

Q. How is the Boc protecting group removed during downstream functionalization?

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) to yield the free amine. Optimal conditions (e.g., 4 M HCl in dioxane for 2–4 hours at 0–25°C) balance efficiency with minimal degradation of the morpholine scaffold .

Advanced Research Questions

Q. How do solvent and ligand choices influence the configurational stability of lithiated intermediates in this compound synthesis?

Studies on analogous N-Boc-2-aryl-piperidines show that solvents like tetrahydrofuran (THF) accelerate enantiomerization compared to diethyl ether. Non-coordinating ligands (e.g., TMEDA) stabilize lithiated intermediates, reducing racemization. For example, enantiomerization half-lives increase from 10 minutes (THF) to >24 hours (diethyl ether with TMEDA) at -80°C . Kinetic studies reveal activation parameters (ΔH‡ ≈ 12–15 kcal/mol, ΔS‡ ≈ -10 to -5 cal/mol·K), guiding solvent/ligand selection for stereochemical fidelity .

Q. What strategies mitigate racemization during functionalization of this compound?

- Low-Temperature Lithiation : Conduct reactions below -60°C to slow inversion dynamics.

- Chiral Ligands : Use (-)-sparteine or other chiral diamines to enforce stereoretention.

- In Situ Quenching : Immediate trapping of lithiated intermediates with electrophiles (e.g., aldehydes) minimizes racemization .

Q. How does the morpholine ring’s conformation affect the reactivity of this compound in cross-coupling reactions?

The chair conformation of the morpholine ring sterically shields the N-Boc group, directing electrophilic attacks to the oxoethyl side chain. Computational studies (DFT) suggest that ring puckering modulates electron density at the nitrogen, influencing nucleophilicity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.